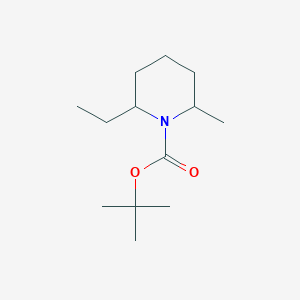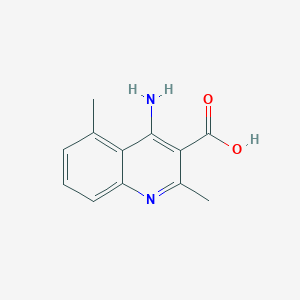
3-bromo-9-(2-pyridinyl)-9H-Carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-9-(2-pyridinyl)-9H-Carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and a pyridinyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(2-pyridinyl)-9H-Carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Coupling with Pyridine Derivative: The brominated carbazole is then coupled with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). This step requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-9-(2-pyridinyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The pyridinyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
3-bromo-9-(2-pyridinyl)-9H-Carbazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 3-bromo-9-(2-pyridinyl)-9H-Carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-bromo-9H-carbazole:
3-chloro-9-(pyridin-2-yl)-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity.
Uniqueness
3-bromo-9-(2-pyridinyl)-9H-Carbazole is unique due to the combined presence of the bromine atom and pyridinyl group, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C17H11BrN2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
3-bromo-9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H |
Clave InChI |
MVCFIQXKHHQKDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



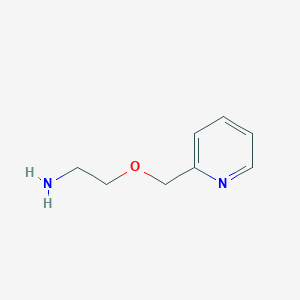
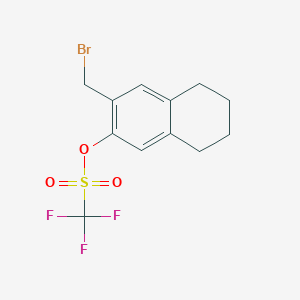
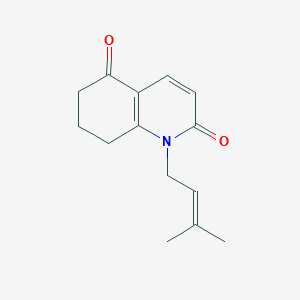
![tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate](/img/structure/B8382415.png)
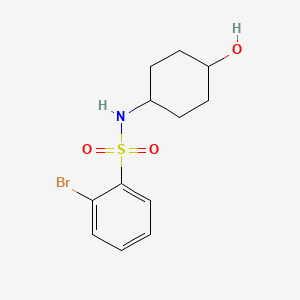
![2-[(3-Chlorophenyl)thio]-5-bromobenzoic acid](/img/structure/B8382448.png)

![2-Carbamoyl-5-methoxybenzo[b]thiophene](/img/structure/B8382456.png)

